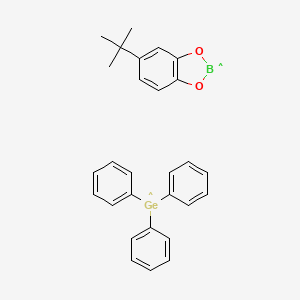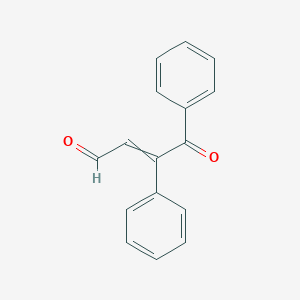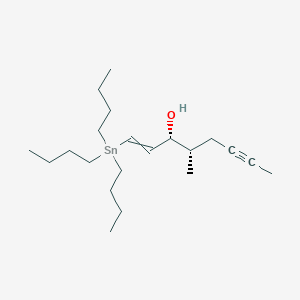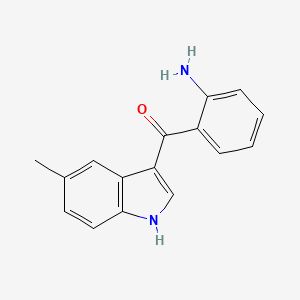![molecular formula C6H14N2O2S B12527643 N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide CAS No. 868827-43-4](/img/structure/B12527643.png)
N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide is a chemical compound with the molecular formula C6H14N2O2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Pyrrolidine+Methanesulfonyl chloride→N-[(2S)-Pyrrolidin-2-yl]methylmethanesulfonamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt the normal function of the enzyme, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(pyridin-2-yl)methyl]methanesulfonamide: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
N-[(2S)-Pyrrolidin-2-yl]methyl]methanesulfonamide: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide is unique due to its specific combination of a pyrrolidine ring and a methanesulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
868827-43-4 |
|---|---|
Molecular Formula |
C6H14N2O2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-[[(2S)-pyrrolidin-2-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-5-6-3-2-4-7-6/h6-8H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
NTTIJJHQIGZATE-LURJTMIESA-N |
Isomeric SMILES |
CS(=O)(=O)NC[C@@H]1CCCN1 |
Canonical SMILES |
CS(=O)(=O)NCC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole](/img/structure/B12527564.png)
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
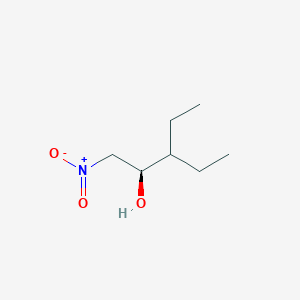
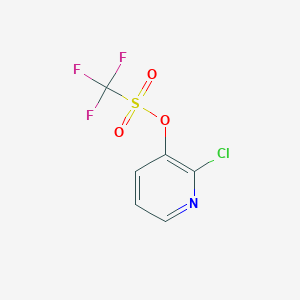
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
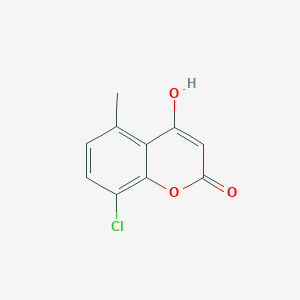
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)

![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)
